Unique Primary Sequence Differentiates Leucokinin IV from All Other Cockroach Leucokinins
Leucokinin IV possesses the sequence Asp-Ala-Ser-Phe-His-Ser-Trp-Gly-NH₂ (DASFHSWG-NH₂). Among the eight leucokinin paralogs isolated from Leucophaea maderae, position 2 is occupied by a unique alanine (Ala²) residue, whereas all other paralogs carry either proline (LK I, II, VII), glutamine (LK III), serine (LK V), glutamic acid/pyroglutamate (LK VI), or alanine in a different context (LK VIII has Gly-Ala- at positions 1–2, not Asp-Ala) [1]. Position 5 features a histidine (His⁵) that is shared only with leucokinin VI (pGlu-Ser-Ser-Phe-His-Ser-Trp-Gly-NH₂), but leucokinin VI differs by its N-terminal pyroglutamate block and two N-terminal serine residues [1][2]. This dual substitution pattern (Ala² + His⁵) makes the primary sequence of LK IV structurally unique within the L. maderae leucokinin family. The C-terminal pentapeptide core (FHSWG-NH₂) of LK IV therefore represents a distinct pharmacophore sub-type that differs from the FNSWG, FSSWG, and FYSWG cores found in other paralogs [1].
| Evidence Dimension | Amino acid sequence identity and residue variation at key positions |
|---|---|
| Target Compound Data | DASFHSWG-NH₂ (Ala at position 2; His at position 5; Phe-His-Ser-Trp-Gly C-terminal pentapeptide core) |
| Comparator Or Baseline | LK I: DPAFNSWG-NH₂ (Pro², Asn⁵); LK II: DPGFSSWG-NH₂ (Pro², Ser⁵); LK III: DQGFNSWG-NH₂ (Gln², Asn⁵); LK V: GSGFSSWG-NH₂ (Ser², Ser⁵); LK VI: pESSFHSWG-NH₂ (pGlu¹, Ser³, His⁵); LK VII: DPAFSSWG-NH₂ (Pro², Ser⁵); LK VIII: GADFYSWG-NH₂ (Gly¹, Ala², Asp³, Tyr⁵) |
| Quantified Difference | Ala² is unique among all eight L. maderae paralogs at position 2 within the Asp¹-Xaa² context; His⁵ is present in only 2/8 paralogs (LK IV and LK VI); the combined Ala²+His⁵ fingerprint is exclusive to LK IV |
| Conditions | Primary sequence determination by automated Edman degradation and amino acid analysis of HPLC-purified native peptides from L. maderae head extracts; confirmed by solid-phase peptide synthesis and co-elution with natural product [1] |
Why This Matters
The unique Ala²+His⁵ sequence signature of leucokinin IV means that antibodies, receptor-binding assays, and structure–activity relationship datasets generated with this paralog cannot be extrapolated to other leucokinins without independent validation.
- [1] Holman, G.M., Cook, B.J. & Nachman, R.J. (1986) Primary structure and synthesis of two additional neuropeptides from Leucophaea maderae: Members of a new family of cephalomyotropins. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 84(2), 271–276. DOI: 10.1016/0742-8413(86)90093-9. View Source
- [2] Holman, G.M., Cook, B.J. & Nachman, R.J. (1987) Isolation, primary structure and synthesis of leucokinins V and VI: Myotropic peptides of Leucophaea maderae. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 87(2), 301–305. DOI: 10.1016/0742-8413(87)90042-9. View Source
